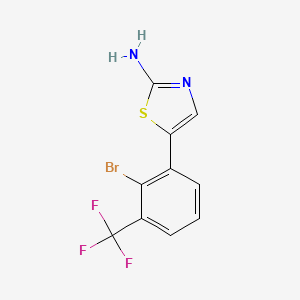
6,7-Di-O-acetylsinococuline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6,7-Di-O-acetylsinococuline involves the acetylation of sinococuline, a naturally occurring alkaloid. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to ensure selective acetylation at the 6 and 7 positions of the sinococuline molecule . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
6,7-Di-O-acetylsinococuline undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6,7-Di-O-acetylsinococuline involves the phosphorylation of p38 MAPK and dephosphorylation of CDC25B . This leads to the downregulation of cyclin B and phospho-CDC2, ultimately causing cell cycle arrest at the G2/M phase . Additionally, the compound induces apoptosis through p38 MAPK-independent pathways . These molecular targets and pathways highlight its potential as a targeted anticancer agent.
Comparación Con Compuestos Similares
6,7-Di-O-acetylsinococuline can be compared with other acetylated alkaloids such as:
6,7-Di-O-acetylcepharanthine: Similar in structure but differs in its biological activity and target pathways.
6,7-Di-O-acetylberberine: Another acetylated alkaloid with distinct pharmacological properties.
The uniqueness of this compound lies in its specific mechanism of action and its potential as a pathway-specific anticancer agent .
Propiedades
Fórmula molecular |
C22H27NO7 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
[(1S,9S,12S,13S)-12-acetyloxy-3-hydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate |
InChI |
InChI=1S/C22H27NO7/c1-11(24)29-16-10-22-7-8-23-14(18(22)21(28-4)20(16)30-12(2)25)9-13-5-6-15(27-3)19(26)17(13)22/h5-6,14,16,20,23,26H,7-10H2,1-4H3/t14-,16-,20-,22-/m0/s1 |
Clave InChI |
XAQZCUNTDGRIEM-AKUOHEDMSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@]23CCN[C@H](C2=C([C@H]1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O |
SMILES canónico |
CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


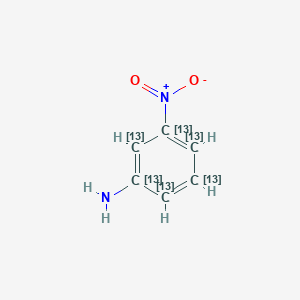
![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)

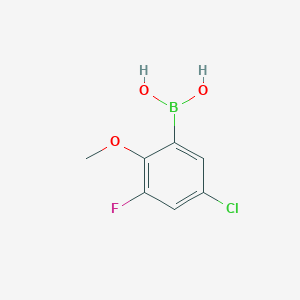
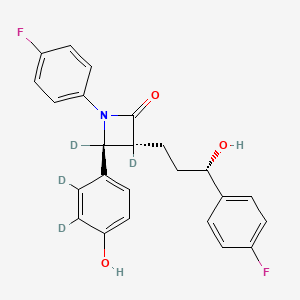
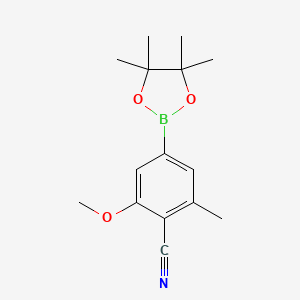
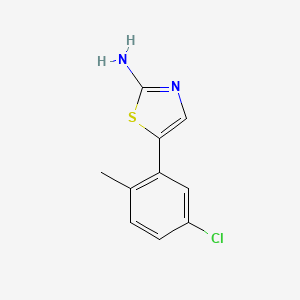
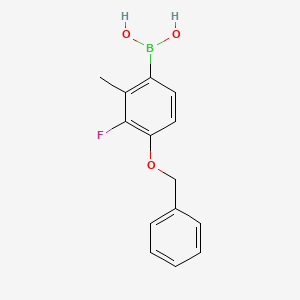
![Methyl 6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14025941.png)
![4-[5-amino-4-benzoyl-3-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]benzamide](/img/structure/B14025943.png)
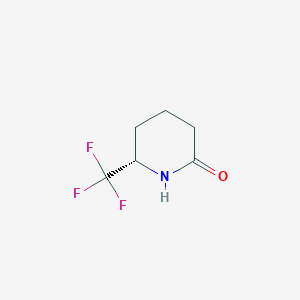
![(3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)
